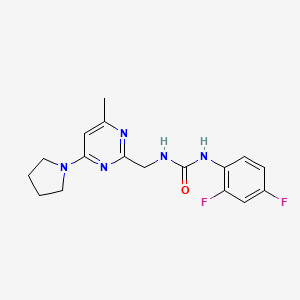

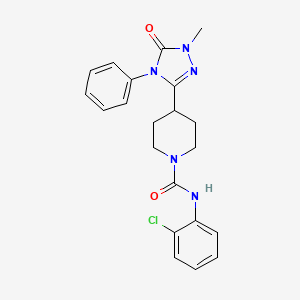

![molecular formula C10H7N3OS B2490739 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile CAS No. 692287-29-9](/img/structure/B2490739.png)

2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile involves multiple steps, including reactions with triethyl orthoacetate, phenyl hydrazine, p-fluorobenzylamine, and sodium hydrogen sulfide, leading to various derivatives (Hassan, 2000). These synthesis processes are crucial for producing a variety of compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure and vibrational wave numbers of similar compounds have been computed using density functional theory, providing insights into the stability and charge delocalization of the molecule. Notably, molecular docking results suggest inhibitory activity against specific targets, indicating potential as a chemotherapeutic agent (Alzoman et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives include interactions with carbon disulfide, phenyl isocyanate, and reactions leading to the formation of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the compound's versatility and reactivity (Hassan, 2000).

Physical Properties Analysis

The physical properties, including the equilibrium geometry and vibrational wave numbers, have been analyzed using spectroscopic techniques and density functional methods. These studies provide valuable information on the molecule's stability and reactivity, which are essential for its application in various fields (Alzoman et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound derivatives have been explored through vibrational spectral analysis and molecular docking studies. These studies highlight the compound's potential as a chemotherapeutic agent due to its inhibitory activity against specific targets (Alzoman et al., 2015).

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-Amino-4,5-di-(2-furyl)furan-3-carbonitrile, a compound closely related to 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile, has been used in the synthesis of various heterocyclic compounds. These syntheses involve reactions with different chemicals such as triethyl orthoacetate, phenyl hydrazine, and others, leading to the formation of diverse furo[2,3-d]pyrimidine derivatives. These chemical reactions and the resulting compounds have potential applications in various scientific research fields, including medicinal chemistry (Hassan, 2000).

Biological Evaluation of Bipyridine Derivatives

1-Pyridin-3-yl-3-(2-thienyl of 2-furyl)prop-2-en-1-ones reacted with 2-cyanoethanethioamide, leading to the creation of 4-(thiophen-2-yl or furan-2-yl)-6-sulfanyl-2,3′-bipyridine-5-carbonitriles. These compounds were further studied for their potential as anti-cancer, anti-Alzheimer, and anti-COX-2 agents. This research highlights the potential medicinal applications of compounds related to this compound (Attaby et al., 2014).

Facile Synthesis of Pyrimidine and Purine Derivatives

The compound has been used in the facile synthesis of tetrahydro-2-furylated pyrimidines and purines. These derivatives were synthesized using 2-acetoxytetrahydrofuran and a new catalyst of cesium chloride in acetonitrile, demonstrating the compound's usefulness in the synthesis of biologically significant molecules (Lee et al., 1990).

Spectroscopic Analysis and Chemotherapeutic Potential

Spectroscopic analysis, including FT-IR and FT-Raman, of related compounds such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, has been conducted. This research offers insights into the electronic and structural properties of these compounds, which can be crucial in understanding their potential as chemotherapeutic agents (Alzoman et al., 2015).

Exploration in Alzheimer's Disease Therapeutics

Research on multifunctional amides incorporating 2-furyl(1-piperazinyl)methanone, a compound structurally similar to this compound, showed moderate enzyme inhibitory potential and mild cytotoxicity, indicating its potential use in Alzheimer's disease therapeutics (Hassan et al., 2018).

Propriétés

IUPAC Name |

2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-4-7-15-10-12-5-3-8(13-10)9-2-1-6-14-9/h1-3,5-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZUGTRDSPADED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NC=C2)SCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

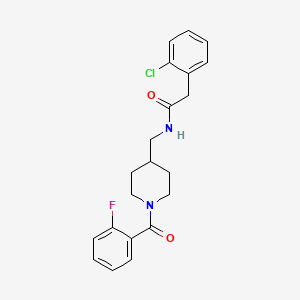

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)

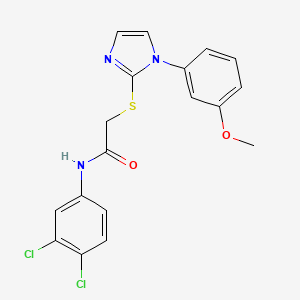

![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)

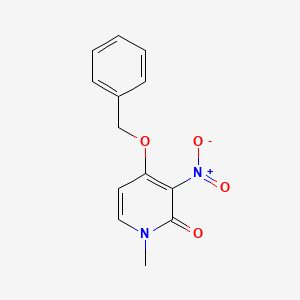

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2490675.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2490678.png)